molecular formula C9H8Cl2O2 B2699297 3,5-Dichloro-4-ethoxybenzaldehyde CAS No. 43171-37-5

3,5-Dichloro-4-ethoxybenzaldehyde

Cat. No. B2699297
CAS RN: 43171-37-5
M. Wt: 219.06
InChI Key: RREIHDZMWHOPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H8Cl2O2 . It is a derivative of benzaldehyde, which is a simple aromatic aldehyde .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-ethoxybenzaldehyde consists of a benzene ring substituted with two chlorine atoms, an ethoxy group, and an aldehyde group . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Research into the synthesis of novel compounds often involves derivatives of benzaldehydes, indicating the potential utility of 3,5-Dichloro-4-ethoxybenzaldehyde in similar applications. For example, derivatives of 4-hydroxybenzaldehyde have been utilized in the synthesis of Schiff base macrocyclic complexes, indicating a potential role in creating complex organic structures that could have various applications ranging from catalysis to material science (Huiyong Chen et al., 2014).
  • Analytical chemistry methods developed for chlorinated benzaldehydes, including gas-liquid chromatographic analyses, may be applicable for analyzing the structural and chemical properties of 3,5-Dichloro-4-ethoxybenzaldehyde and its derivatives (I. Korhonen et al., 1984).

Material Science and Catalysis

  • In the field of material science , studies involving the synthesis of liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units highlight the potential of structurally related benzaldehydes in developing new materials with specific properties such as thermal stability and fire retardancy (Z. Jamain et al., 2020).
  • Catalysis research also benefits from the use of benzaldehyde derivatives. For instance, the encapsulation of molybdenum(VI) complexes with ligands derived from hydroxybenzaldehydes in zeolites has shown to be an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, suggesting similar potential applications for 3,5-Dichloro-4-ethoxybenzaldehyde in catalytic processes (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

properties

IUPAC Name

3,5-dichloro-4-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREIHDZMWHOPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.